ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by a pyrazole ring bound to a phenyl group, which is further substituted with various functional groups, including an ethyl ester and a benzodioxole moiety . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 5-bromo-benzo[1,3]dioxole with ethyl bromoacetate in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) in the presence of a base.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
Ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate can be compared with other phenylpyrazole derivatives:
4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylate: Similar structure but different functional groups.
1-benzo[1,3]dioxol-5-yl-indoles: Contains a benzodioxole moiety but differs in the core structure.
These comparisons highlight the unique properties of this compound, particularly its potential biological activities and synthetic versatility.
Properties
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)-5-ethyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S/c1-3-11-14(16(20)23-4-2)15(19-18-11)26(21,22)17-8-10-5-6-12-13(7-10)25-9-24-12/h5-7,17H,3-4,8-9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTPUKGVVKJNOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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